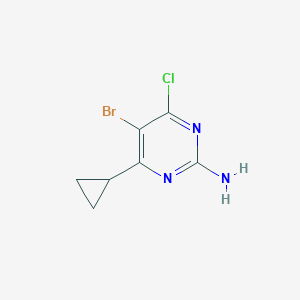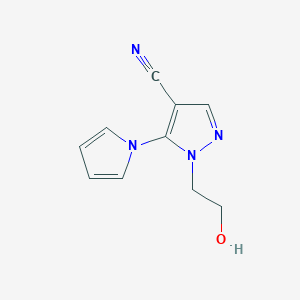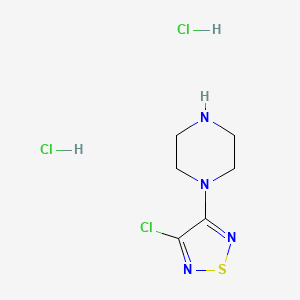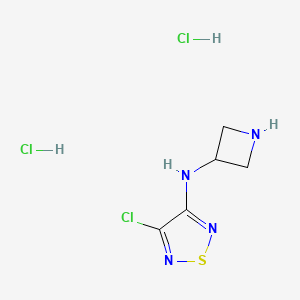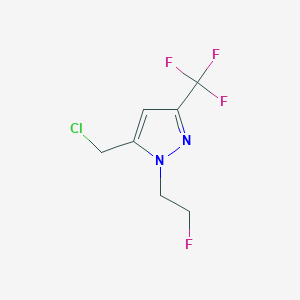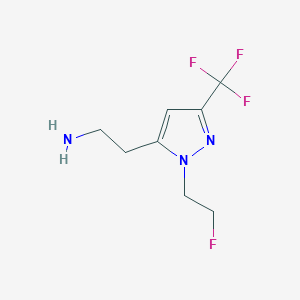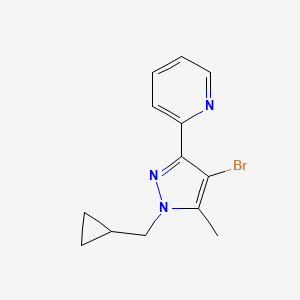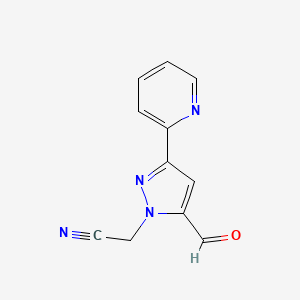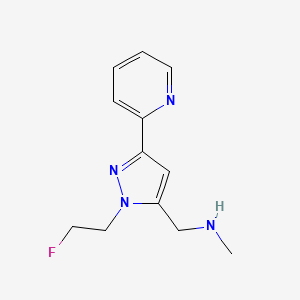
4-Bromo-6-(4-methoxybenzyl)pyrimidine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines and ketones . For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Scientific Research Applications
Antiviral Activity
Compounds derived from pyrimidines, including those related to 4-Bromo-6-(4-methoxybenzyl)pyrimidine, have been synthesized and evaluated for their antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and shown to inhibit retrovirus replication in cell culture, indicating potential utility in antiretroviral therapy (Hocková et al., 2003).
Antitumor Activity
Several studies have focused on the synthesis of pyrimidine derivatives with antitumor properties. For instance, compounds synthesized from reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been explored for their antitumor properties, demonstrating potential as anticancer agents (Grigoryan et al., 2008). Additionally, hetero annulated carbazoles, including pyrimido derivatives, have shown enviable selective growth inhibition on specific cancer cell lines, suggesting a pathway for novel antitumor agents (Murali et al., 2017).
Antimycobacterial Activity
The synthesis of imidazole derivatives mimicking the structure of potent antimycobacterial pyrimidines has been investigated, with some compounds exhibiting in vitro antimycobacterial activity. This research indicates potential applications in treating mycobacterial infections (Miranda & Gundersen, 2009).
DNA Repair and Photolyase Activity
Research into DNA repair mechanisms has identified enzymes that specifically target and repair pyrimidine dimers in DNA, such as those that might incorporate brominated pyrimidine derivatives. These studies contribute to our understanding of cellular responses to UV damage and the potential for enhancing DNA repair capabilities (Kim et al., 1994).
Fluorescence Labeling and High-Performance Liquid Chromatography (HPLC)
The development of novel fluorescence labeling techniques using brominated pyrimidine derivatives for HPLC analysis exemplifies the utility of these compounds in biochemical assays and analytical chemistry. These methods offer enhanced sensitivity and specificity for detecting nucleic acids and their modifications (Iwamoto et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBEVNZZRAUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



